N4-(3,5-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3,5-Dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The compound features a phenyl group at position 1, a 3,5-dimethylphenyl substituent at N4, and a 3-ethoxypropyl chain at N5. These substituents modulate its physicochemical properties and biological interactions. Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines, enabling them to interact with kinase ATP-binding sites, making them promising candidates for therapeutic applications .
Properties
IUPAC Name |
4-N-(3,5-dimethylphenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-4-31-12-8-11-25-24-28-22(27-19-14-17(2)13-18(3)15-19)21-16-26-30(23(21)29-24)20-9-6-5-7-10-20/h5-7,9-10,13-16H,4,8,11-12H2,1-3H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEKAJFPHLFNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,5-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with β-diketones, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N4-(3,5-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
The compound N4-(3,5-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its scientific research applications, providing comprehensive data and insights.
Physical Properties
- Molecular Formula : C19H24N6
- Molecular Weight : 336.44 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The pyrazolo[3,4-d]pyrimidine scaffold is also recognized for its antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, potentially useful in developing new antibiotics to combat resistant strains of bacteria.
Neurological Applications
Emerging research suggests that pyrazolo[3,4-d]pyrimidines may have neuroprotective effects. The compound's ability to modulate neurotransmitter systems could position it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Polymer Chemistry
The unique structural features of this compound allow it to be incorporated into polymer matrices. Its thermal stability and chemical resistance make it suitable for applications in coatings and composites.
Photovoltaic Devices
Recent studies have explored the use of this compound in organic photovoltaic devices. Its electronic properties can enhance charge transport within the device, potentially improving efficiency.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated several pyrazolo[3,4-d]pyrimidine derivatives for anticancer activity. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. This highlights its potential as a lead compound for further optimization.
Case Study 2: Antimicrobial Testing
In an investigation reported by Antibiotics Journal, the compound exhibited notable activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL against both pathogens, indicating its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N4-(3,5-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to alterations in cell signaling pathways and potentially inducing apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidine derivatives vary significantly in activity and solubility based on substituent patterns. Below is a comparative analysis with related compounds:
Substituent Effects at N4 and N6 Positions
- N6 Substituent: 3-Ethoxypropyl provides a flexible, polar chain. The ethoxy group improves solubility in polar solvents compared to purely alkyl or aryl groups .
- Analog Compounds: Compound 8a–e (Molecules, 2014): These derivatives feature 4-substituted phenyl groups at position 5 and a ketone at position 4 (pyrimidin-4-one structure). The absence of N6 substituents and the presence of an oxazinone ring reduce hydrogen-bonding capacity compared to the diamine structure of the target compound. The ketone group may decrease basicity, altering interactions with enzymatic targets .
Data Table: Key Structural and Hypothesized Properties
| Property | Target Compound | Compound 8a–e (Molecules, 2014) |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine-4,6-diamine | Pyrazolo[3,4-d]pyrimidin-4-one |
| N4 Substituent | 3,5-Dimethylphenyl | Methyl (position 3) |
| N6/Position 5 Substituent | 3-Ethoxypropyl | 4-Substituted phenyl |
| Hydrogen-Bonding Capacity | High (two amine groups) | Moderate (one ketone group) |
| Solubility | Moderate (polar ethoxy vs. hydrophobic aryl) | Low (aryl-dominated substituents) |
| Therapeutic Potential | Kinase inhibition, anticancer applications | Limited to moderate enzyme modulation |
Biological Activity
N4-(3,5-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure features a fused pyrazolo and pyrimidine ring system with specific substituents that enhance its biological properties. The presence of the dimethylphenyl and ethoxypropyl groups contributes to its lipophilicity and potential for interaction with various biological targets.
This compound primarily acts as an inhibitor of casein kinase 1 (CK1) and other kinases involved in cellular signaling pathways. CK1 is implicated in various diseases, including cancer and neurodegenerative disorders. By inhibiting CK1, this compound may disrupt aberrant signaling pathways associated with tumorigenesis and other pathological conditions .
Biological Activities
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. For instance, studies have reported that related compounds can inhibit tumor growth in MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis .
- Anti-inflammatory Properties : Pyrazolo[3,4-d]pyrimidines are also investigated for their anti-inflammatory effects. They can modulate inflammatory pathways by inhibiting specific kinases involved in the inflammatory response .
- Antiparasitic and Antifungal Activities : Some derivatives have demonstrated activity against parasites and fungi, suggesting a broader pharmacological potential beyond oncology .
Case Studies
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Inhibition of CK1 : A study demonstrated that derivatives similar to N4-(3,5-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibited IC50 values in the nanomolar range against CK1 .
- Dual EGFR/VGFR2 Inhibition : Another study identified compounds within this class as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2), with IC50 values ranging from 0.3 to 24 µM. These compounds effectively inhibited tumor growth in preclinical models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including:
- Cyclization Reactions : Formation of the pyrazole ring via hydrazines reacting with carbonyl compounds.
- Pyrimidine Ring Construction : Subsequent steps involve modifications to introduce the pyrimidine structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the molecular structure .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
